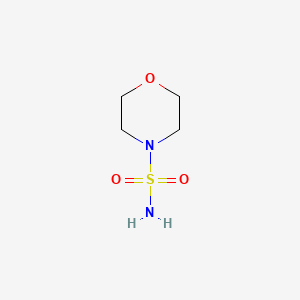morpholine-4-sulfonamide
CAS No.: 25999-04-6
Cat. No.: VC2323170
Molecular Formula: C4H10N2O3S
Molecular Weight: 166.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25999-04-6 |
|---|---|
| Molecular Formula | C4H10N2O3S |
| Molecular Weight | 166.2 g/mol |
| IUPAC Name | morpholine-4-sulfonamide |
| Standard InChI | InChI=1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) |
| Standard InChI Key | WZWQJRQCWCFUTM-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)N |
| Canonical SMILES | C1COCCN1S(=O)(=O)N |
Introduction
Chemical Identity and Structure
Basic Information
Morpholine-4-sulfonamide, also known as 4-morpholinesulfonamide or morpholinosulfonamide, is an organic compound with the molecular formula C₄H₁₀N₂O₃S . The compound is registered with CAS number 25999-04-6 and has a European Community (EC) number of 854-177-1 . It represents a class of sulfonamides where a sulfonamide group is attached to a morpholine ring, creating a structure with potential for further derivatization in medicinal chemistry applications.
Structural Characteristics
The chemical structure consists of a morpholine ring (a six-membered heterocycle containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively) with a sulfonamide group (-SO₂NH₂) attached to the nitrogen atom. This arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities, making it valuable in drug design. The structural arrangement can be represented with the SMILES notation O1CCN(S(=O)(=O)N)CC1, highlighting the morpholine ring with the sulfonamide substituent .
Physical and Chemical Properties
Solubility and General Characteristics
Morpholine-4-sulfonamide demonstrates excellent water solubility, classified as "highly soluble" with specific measurements indicating solubility of approximately 360.0 mg/ml or 2.16 mol/l . This high solubility is advantageous for pharmaceutical applications where aqueous solubility is often a limiting factor in drug development. The compound presents as a crystalline solid with a defined melting point range.
Key Physical Properties
The following table summarizes the essential physical properties of morpholine-4-sulfonamide:
Spectroscopic Data
Spectroscopic analysis provides valuable information for structure confirmation and purity assessment. The compound exhibits characteristic spectral patterns:
-
Mass Spectrometry (MS): m/z 167 (M+H)⁺, confirming its molecular weight .
-
¹H NMR (DMSO-d₆): Shows distinctive signals at δ 6.82 (2H, s, -NH₂), 3.66 (4H, m, morpholine O-CH₂), and 2.90 (4H, m, morpholine N-CH₂) . These signals align with the expected structure, with the singlet at 6.82 ppm corresponding to the sulfonamide protons and the multiplets representing the morpholine ring protons.
Synthesis Methods
General Synthetic Approaches
Morpholine-4-sulfonamide can be synthesized through various routes, with the most common approach involving the reaction between morpholine and sulfamide or suitable sulfur-containing reagents. Recent advances in sulfonamide synthesis have expanded the methodologies available, including the use of more environmentally friendly approaches and alternative sulfur sources .
Specific Synthetic Conditions
The following table outlines documented synthetic routes for morpholine-4-sulfonamide:
Mechanochemical Synthesis Advancements
Recent literature indicates advancements in sulfonamide synthesis using mechanochemical methods, which could potentially be applied to morpholine-4-sulfonamide production. These greener synthetic strategies enable the production of sulfonamides with diverse structures and broad functional group tolerance, often with yields of 69-80% on gram scale . Such approaches may represent future directions for more efficient and environmentally sustainable production of morpholine-4-sulfonamide.
Applications in Medicinal Chemistry
Role as a Building Block
Morpholine-4-sulfonamide serves as an important intermediate in the synthesis of more complex molecules with potential pharmacological activity. The morpholine ring provides a rigid structural element with defined spatial arrangement, while the sulfonamide group offers hydrogen bonding capabilities critical for target binding interactions.
γ-Secretase Inhibition
Substituted 4-morpholine sulfonamides have demonstrated significant activity as γ-secretase inhibitors (GSIs) . These compounds have been specifically designed, synthesized, and evaluated for their potential in Alzheimer's disease treatment. The structure-activity relationship (SAR) studies have shown that modifications to the morpholine sulfonamide scaffold can enhance γ-secretase inhibition activity while reducing cytochrome P450 (CYP) liabilities compared to previous research compounds .
Alzheimer's Disease Research
Selected morpholine sulfonamide derivatives have shown promising results in Alzheimer's disease models, demonstrating significant reduction of amyloid-β (Aβ) after acute oral dosing in transgenic animals . This finding is particularly significant as amyloid-β accumulation is a hallmark of Alzheimer's disease pathology, and compounds that can reduce these levels represent potential therapeutic avenues.
Structural Derivatives and Analogs
N-Substituted Derivatives
Numerous N-substituted derivatives of morpholine-4-sulfonamide have been synthesized for various applications. For example, N-(4-methylphenyl)morpholine-4-sulfonamide (C₁₁H₁₆N₂O₃S) represents one such derivative where the primary sulfonamide group is further functionalized with a p-tolyl group . These modifications can tune the physicochemical properties and biological activities of the resulting compounds.
Structure-Activity Relationships
The basic morpholine-4-sulfonamide scaffold allows for systematic modification to explore structure-activity relationships. Researchers have investigated how variations in substituents affect properties such as:
-
Binding affinity to target proteins
-
Metabolic stability
-
Blood-brain barrier penetration (critical for CNS applications)
-
Off-target effects and toxicity profiles
These investigations have contributed to the development of optimized compounds with improved therapeutic potential, particularly in the context of γ-secretase inhibition.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of morpholine-4-sulfonamide and its derivatives. These techniques provide valuable information regarding purity assessment and quantitative determination in various matrices.
Spectroscopic Identification
The compound can be reliably identified using a combination of spectroscopic techniques:
-
Mass spectrometry: Characteristic molecular ion at m/z 167 [M+H]⁺
-
NMR spectroscopy: Distinctive patterns in ¹H NMR as described in section 2.3
-
Infrared spectroscopy: Characteristic bands for S=O stretching vibrations and N-H stretching/bending
These analytical approaches are essential for confirming compound identity and assessing the success of synthetic procedures targeting morpholine-4-sulfonamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume